[(1-Fluorocyclopentyl)methyl](heptyl)amine
Overview
Description
(1-Fluorocyclopentyl)methylamine is a chemical compound with the molecular formula C15H30FN. It is a fluorinated amine, which means it contains a fluorine atom attached to a cyclopentyl ring, which is further connected to a heptyl amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Fluorocyclopentyl)methylamine typically involves multiple steps, starting with the preparation of the fluorocyclopentyl intermediate. One common method involves the fluorination of cyclopentylmethyl bromide using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The resulting (1-fluorocyclopentyl)methyl bromide is then reacted with heptylamine under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of (1-Fluorocyclopentyl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(1-Fluorocyclopentyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)
Major Products Formed
Scientific Research Applications
(1-Fluorocyclopentyl)methylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Fluorocyclopentyl)methylamine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain receptors or enzymes, leading to altered biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylmethylamine: Lacks the fluorine atom, resulting in different chemical and biological properties.
Heptylamine: A simpler amine without the cyclopentyl or fluorine groups.
Fluorocyclopentane: Contains the fluorocyclopentyl group but lacks the amine functionality
Uniqueness
(1-Fluorocyclopentyl)methylamine is unique due to the presence of both the fluorocyclopentyl and heptyl amine groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[(1-fluorocyclopentyl)methyl]heptan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26FN/c1-2-3-4-5-8-11-15-12-13(14)9-6-7-10-13/h15H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAABGCOJNJNAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNCC1(CCCC1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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